REACTION_CXSMILES
|
[CH2:1]([Cl:3])[Cl:2].OC1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][N:6]=1.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>N1C=CC=CC=1>[ClH:2].[Cl:3][C:1]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][N:6]=1 |f:4.5|
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Name
|
|
Quantity
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54 L
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Type
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reactant
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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6.5 kg
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Type
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reactant
|
Smiles
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OC1=NC=NC2=CC=CC=C12
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Name
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|
Quantity
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1.8 L
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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15.7 kg
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Type
|
reactant
|
Smiles
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P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was cooled to -5° to 10° C
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Type
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CUSTOM
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Details
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Then 3.67 Kg of chlorine gas was bubbled in over a three hour period while the temperature of the mixture
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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was maintained in the range of 0° to 10° C.
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Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
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Smiles
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Cl.ClC1=NC=NC2=CC=CC=C12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |